2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide
CAS No.: 868215-60-5
Cat. No.: VC5237907
Molecular Formula: C17H22N2O3S
Molecular Weight: 334.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 868215-60-5 |
|---|---|
| Molecular Formula | C17H22N2O3S |
| Molecular Weight | 334.43 |
| IUPAC Name | 2-(2,6-dimethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide |
| Standard InChI | InChI=1S/C17H22N2O3S/c1-9-6-10(2)15(11(3)7-9)18-14(20)8-19-16(21)12(4)23-13(5)17(19)22/h6-7,12-13H,8H2,1-5H3,(H,18,20) |
| Standard InChI Key | QALBWXLJAJJXTN-UHFFFAOYSA-N |
| SMILES | CC1C(=O)N(C(=O)C(S1)C)CC(=O)NC2=C(C=C(C=C2C)C)C |
Introduction
Molecular Formula
The molecular formula of the compound is C16H22N2O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Structural Features
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Thiomorpholine Ring: A six-membered heterocyclic ring containing sulfur and nitrogen.
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Trimethylphenyl Substituent: A highly substituted aromatic ring that may contribute to lipophilicity.
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Acetamide Group: A common motif in bioactive molecules that can engage in hydrogen bonding.
Synthesis Pathway
Although specific synthesis information for this compound is not directly available in the provided sources, similar compounds are synthesized using standard organic chemistry techniques:
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Formation of Thiomorpholine Derivative:
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Starting with a thiomorpholine precursor, selective oxidation or alkylation introduces the 3,5-dioxo and 2,6-dimethyl substituents.
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Acetamide Coupling:
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The thiomorpholine derivative undergoes an acylation reaction with 2-chloroacetamide or a similar reagent to form the acetamide linkage.
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Aromatic Substitution:
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The final step involves coupling with 2,4,6-trimethylphenylamine to yield the target compound.
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Potential Applications
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Pharmaceutical Development: The compound's structure suggests potential as a lead molecule for drug discovery due to its amide linkage and thiomorpholine core.
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Enzyme Inhibition: Similar compounds have been investigated as inhibitors for enzymes like lipoxygenases or kinases due to their ability to bind active sites.
Hypothetical Biological Activities
Based on structural analogs:
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Anti-inflammatory Properties: Compounds with thiomorpholine cores have shown activity as anti-inflammatory agents.
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Anticancer Potential: The trimethylphenyl group may enhance cell membrane permeability, aiding in cytotoxic effects.
Analytical Characterization
To confirm the identity of this compound, standard analytical techniques would be employed:
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NMR Spectroscopy:
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Proton (H) and Carbon (C) NMR would confirm the chemical environment of each atom.
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Key signals include methyl groups on the aromatic ring and thiomorpholine core.
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Mass Spectrometry (MS):
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Provides molecular weight confirmation and fragmentation patterns for structural elucidation.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as C=O (amide), C-S (thiomorpholine), and aromatic C-H bonds.
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X-Ray Crystallography:
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If crystalline, this technique can provide precise three-dimensional structural data.
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Research Findings on Related Compounds
While direct studies on this specific compound are unavailable in the provided results, related compounds exhibit promising activities:
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Anti-inflammatory Activity:
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Anticancer Properties:
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Drug-like Properties:
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